molecular formula C17H21N5 B12804242 N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine CAS No. 5346-59-8

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine

Katalognummer: B12804242
CAS-Nummer: 5346-59-8
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: OPNKUYKQDJOHHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Diethylphenyl Group: This step involves the substitution reaction where the 2,6-diethylphenyl group is introduced to the core structure.

    Methylation: The final step involves the methylation of the compound to introduce the 1,6-dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    Pyrimidine Derivatives: These compounds are also known for their diverse biological activities and are used in medicinal chemistry.

Uniqueness

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 2,6-diethylphenyl group and the 1,6-dimethyl groups can enhance its stability and selectivity for certain molecular targets.

Eigenschaften

CAS-Nummer

5346-59-8

Molekularformel

C17H21N5

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-(2,6-diethylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-5-12-8-7-9-13(6-2)15(12)21-16-14-10-18-22(4)17(14)20-11(3)19-16/h7-10H,5-6H2,1-4H3,(H,19,20,21)

InChI-Schlüssel

OPNKUYKQDJOHHJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC2=C3C=NN(C3=NC(=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.